2-(2-Nitrophenyl)acrylaldehyde
Description
Contextualization within α,β-Unsaturated Aldehyde Chemistry and Nitrophenyl Derivatives
2-(2-Nitrophenyl)acrylaldehyde is a member of the α,β-unsaturated aldehyde class of compounds. beilstein-journals.orgpressbooks.pub These molecules are characterized by a conjugated system formed by a carbon-carbon double bond and a carbonyl group (C=C-C=O). pressbooks.pub This conjugation results in a unique electronic distribution, creating two electrophilic centers: the carbonyl carbon and the β-carbon. This dual reactivity allows for two primary modes of nucleophilic attack: 1,2-addition to the carbonyl group or 1,4-conjugate addition to the β-carbon, with the pathway often determined by the nature of the nucleophile. pressbooks.pub
The presence of a nitro group (-NO₂) at the ortho position of the phenyl ring is a defining feature of this compound. The nitro group is a powerful electron-withdrawing group, which significantly influences the reactivity of the entire molecule. beilstein-journals.org It enhances the electrophilicity of the conjugated system, making the β-carbon particularly susceptible to nucleophilic attack. This heightened reactivity is frequently exploited in various catalytic processes. For instance, in organocatalytic cascade reactions, substrates with strongly electron-deficient substituents like the nitro group often exhibit enhanced reactivity and lead to higher product yields compared to those with electron-donating or less electron-withdrawing groups. beilstein-journals.org The nitrophenyl moiety is also a key precursor in the synthesis of various nitrogen-containing heterocyclic compounds. lookchem.com
Historical Trajectories and Key Milestones in the Study of this compound
While the precise first synthesis of this compound is not prominently documented in recent literature, its utility as a synthetic intermediate has been recognized for some time. A significant application is its role as a precursor in the Baeyer-Emmerling indole (B1671886) synthesis. Following oxidation to 2-nitrocinnamic acid, the resulting compound can be used to generate indoles and their derivatives, a crucial class of heterocycles in medicinal chemistry and natural products. chemdad.com
A major milestone in the study of this aldehyde came with the rise of organocatalysis in the early 2000s. Researchers began to recognize its value as an exceptional substrate in asymmetric synthesis. A notable example is its use in the highly enantioselective organocatalytic Robinson annulation, a powerful carbon-carbon bond-forming reaction for the construction of six-membered rings. acs.orgcornell.edu The structure of the resulting cycloadduct from the reaction involving this compound was unequivocally confirmed by X-ray analysis, solidifying its importance in stereoselective synthesis. acs.orgresearchgate.net Further studies have demonstrated its successful application in Diels-Alder reactions for the construction of sterically hindered biaryl compounds, which are challenging to synthesize via traditional cross-coupling methods. oregonstate.edu
Overview of Current Research Landscape and Underexplored Potential of this compound
The current research landscape for this compound is dominated by its application in sophisticated catalytic reactions to build molecular complexity with high levels of control. It is a favored substrate in various enantioselective transformations, highlighting its importance in modern synthetic strategies.
Key Research Applications:
Organocatalytic Cascade Reactions: It serves as a key electrophile in cascade reactions, such as the aza-Michael/hemiacetal sequence with disubstituted hydrazines, to produce highly functionalized pyrazolidine (B1218672) derivatives with excellent diastereoselectivity and enantioselectivity. beilstein-journals.org
Redox Relay Heck Reactions: The compound has been successfully employed in palladium-catalyzed enantioselective redox relay Heck reactions, yielding δ-arylated α,β-unsaturated products with high enantioselectivity. nih.gov
Asymmetric Cyclopropanation: Recent advancements in electro-organic synthesis have utilized this compound in electro-organocatalytic cascade reactions to achieve the asymmetric synthesis of functionalized cyclopropanes. rsc.org
Heterocycle Synthesis: Beyond its role in indole synthesis, it is used as a starting material for other heterocyclic systems. For example, its cathodic reduction and subsequent intramolecular cyclization can yield 2,1-benzisoxazoles and quinoline (B57606) N-oxides. lookchem.com It is also used to synthesize complex Schiff base ligands for coordination chemistry. sigmaaldrich.comresearchgate.net
The underexplored potential of this compound lies in its further application toward the synthesis of biologically active molecules and functional materials. Its proven ability to generate complex stereocenters and diverse heterocyclic scaffolds makes it an attractive starting point for drug discovery programs. lookchem.com The unique combination of a reactive aldehyde, a Michael acceptor, and a reducible nitro group within a compact framework suggests that novel, multi-step, one-pot transformations are yet to be discovered, further expanding its synthetic utility.
Interactive Data Tables
Physicochemical Properties of this compound
| Property | Value | References |
| IUPAC Name | (2E)-3-(2-nitrophenyl)prop-2-enal | nih.gov |
| Molecular Formula | C₉H₇NO₃ | chembk.comlookchem.comnih.govchemspider.com |
| Molecular Weight | 177.16 g/mol | lookchem.commolbase.com |
| Melting Point | 127-129 °C | chembk.comlookchem.comchembk.com |
| Appearance | Yellow solid | lookchem.com |
| Solubility | Soluble in methanol, insoluble in water. | chembk.comchemdad.comchembk.com |
| CAS Number | 66894-06-2 (for trans-isomer) | lookchem.comnih.gov |
Selected Research Applications of this compound
| Reaction Type | Catalyst/Reagents | Product Type | Key Findings | References |
| Aza-Michael/Hemiacetal Cascade | Pyrrolidine | 5-Hydroxypyrazolidine | Good yields (up to 81%), high diastereoselectivity. | beilstein-journals.org |
| Robinson Annulation | L-proline / Trialkylamines | Formal [4+2] Cycloadducts | High enantioselectivity (>99.5% ee in some cases). | acs.orgcornell.edu |
| Redox Relay Heck Reaction | Pd-catalyst / PyrOx ligand | δ-Aryl α,β-Unsaturated Aldehyde | Excellent enantioselectivity and site selectivity. | nih.gov |
| Asymmetric Cyclopropanation | Organocatalyst I / Electro-organic | Substituted Cyclopropane | Good yield (67%) and diastereoselectivity. | rsc.org |
| Heterocycle Synthesis | Cathodic Reduction | 2,1-Benzisoxazoles | Electrochemical synthesis of N-heterocycles. | lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-nitrophenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-7(6-11)8-4-2-3-5-9(8)10(12)13/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBCCIUGKJBDJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380373 | |
| Record name | 2-(2-Nitrophenyl)acrylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71463-16-6 | |
| Record name | 2-(2-Nitrophenyl)acrylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies for 2 2 Nitrophenyl Acrylaldehyde and Its Precursors
Established Classical Routes to 2-(2-Nitrophenyl)acrylaldehyde
Classical synthetic methods provide the foundation for the preparation of this compound. These well-established routes, including condensation reactions, oxidative transformations, and Wittig olefination, are widely utilized due to their reliability and procedural simplicity.
Condensation Reactions in the Formation of this compound
Condensation reactions, particularly the Knoevenagel condensation, represent one of the most common and direct methods for the synthesis of this compound. This reaction typically involves the base-catalyzed reaction between 2-nitrobenzaldehyde and an active methylene compound, such as acetaldehyde or its equivalent. The key to this transformation is the formation of a new carbon-carbon double bond, leading to the desired α,β-unsaturated aldehyde.
The choice of base and solvent plays a crucial role in the efficiency of the Knoevenagel condensation. Organic bases like piperidine and pyridine are frequently employed, often in polar protic solvents such as ethanol or methanol to facilitate the dissolution of reactants and promote the reaction. The reaction conditions can be optimized to achieve high yields of the target compound.
| Reactants | Catalyst/Base | Solvent | Temperature | Reaction Time (hours) |
| 2-Nitrobenzaldehyde, Acrolein | Piperidine, Pyridine, or other bases | Ethanol, Methanol | Room Temp. to Reflux | 4-16 |
This table summarizes typical conditions for the Knoevenagel condensation synthesis of this compound.
Oxidative Transformations Leading to this compound
Oxidative transformations are pivotal in the synthesis of this compound, often involving the oxidation of a suitable precursor. A common strategy involves the oxidation of the corresponding allylic alcohol, 2-(2-nitrophenyl)allyl alcohol. This transformation can be achieved using a variety of oxidizing agents, with manganese dioxide (MnO₂) being a frequently used reagent for the selective oxidation of allylic alcohols to α,β-unsaturated aldehydes. This method is valued for its mild reaction conditions and high selectivity, minimizing over-oxidation to the carboxylic acid.
Another oxidative route involves the preparation of the precursor 2-nitrobenzaldehyde from 2-nitrotoluene. This can be accomplished through a multi-step process involving bromination of 2-nitrotoluene to 2-nitrobenzyl bromide, followed by oxidation with reagents like dimethyl sulfoxide (DMSO) in the presence of sodium bicarbonate.
| Precursor | Oxidizing Agent | Solvent | Key Conditions |
| 2-(2-Nitrophenyl)allyl alcohol | Manganese Dioxide (MnO₂) | Dichloromethane | Stirring at room temperature |
| 2-Nitrobenzyl bromide | DMSO, NaHCO₃ | DMSO | Controlled temperature to avoid side reactions |
This table outlines common oxidative transformations leading to this compound or its immediate precursor.
Wittig Olefination Approaches for Acrylaldehyde Scaffolds
The Wittig reaction provides a powerful and versatile method for the formation of alkenes, including the acrylaldehyde scaffold of the target molecule. berkeley.eduorganic-chemistry.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. In the context of synthesizing this compound, 2-nitrobenzaldehyde serves as the carbonyl component.
The ylide required for the formation of the acrylaldehyde moiety would be derived from a two-carbon phosphonium salt, such as (formylmethyl)triphenylphosphonium chloride. The ylide is generated in situ by treatment with a strong base. The subsequent reaction with 2-nitrobenzaldehyde leads to the formation of the desired α,β-unsaturated aldehyde and triphenylphosphine oxide as a byproduct. berkeley.edu The stereoselectivity of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions, allowing for the preferential formation of either the (E) or (Z)-isomer. berkeley.eduwikipedia.org
| Carbonyl Compound | Wittig Reagent Precursor | Base | Typical Solvents | Product Stereochemistry |
| 2-Nitrobenzaldehyde | (Formylmethyl)triphenylphosphonium chloride | n-Butyllithium, NaH | THF, Diethyl ether | Depends on ylide stability |
This table illustrates a general approach for the synthesis of this compound using the Wittig reaction.
Advanced Catalytic Approaches in the Synthesis of this compound
Modern synthetic chemistry has seen a surge in the development of advanced catalytic methods that offer high efficiency, selectivity, and the potential for asymmetric synthesis. These approaches, including organocatalysis and metal-catalyzed reactions, provide sophisticated tools for the construction of complex molecules like this compound.
Organocatalytic Strategies for Enantioselective Synthesis and Transformations
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy for enantioselective synthesis. In the context of this compound, which is an α,β-unsaturated aldehyde, organocatalysis can be employed in various transformations to introduce chirality. For instance, the conjugate addition of nucleophiles to the β-position of the acrylaldehyde system can be rendered enantioselective using chiral amine catalysts, such as diarylprolinol silyl ethers. nih.gov
These catalysts activate the α,β-unsaturated aldehyde by forming a transient iminium ion, which lowers the LUMO of the system and directs the stereochemical outcome of the nucleophilic attack. While the direct asymmetric synthesis of this compound via organocatalysis is less commonly reported, the enantioselective transformations of this substrate and similar α,β-unsaturated aldehydes are well-documented, highlighting the potential of this approach.
| Transformation Type | Catalyst Type | Substrate Type | Key Advantage |
| Conjugate Addition (Michael) | Chiral secondary amines (e.g., prolinol derivatives) | α,β-Unsaturated aldehydes | High enantioselectivity in C-C bond formation |
| Friedel-Crafts Alkylation | Chiral imidazolidinone catalysts | α,β-Unsaturated aldehydes | Enantioselective C-C bond formation with arenes |
| β-Hydroxylation | Chiral amine catalysts | α,β-Unsaturated aldehydes | Enantioselective introduction of a hydroxyl group |
This table showcases the application of organocatalysis in enantioselective transformations of α,β-unsaturated aldehydes, which is applicable to this compound.
Metal-Catalyzed Pathways for this compound Construction
Metal-catalyzed cross-coupling reactions offer a highly efficient and modular approach to the synthesis of complex organic molecules. The Heck reaction, a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, is a particularly relevant method for the construction of this compound. wikipedia.orgorganic-chemistry.org
In a potential synthetic route, 2-bromonitrobenzene or 2-iodonitrobenzene could be coupled with acrolein in the presence of a palladium catalyst, a phosphine ligand, and a base. wikipedia.org This reaction would directly form the carbon-carbon bond between the aromatic ring and the β-carbon of the acrylaldehyde moiety. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. This method is attractive due to the commercial availability of the starting materials and the broad functional group tolerance of the Heck reaction.
| Reaction Type | Aryl Halide | Alkene | Catalyst | Base |
| Heck Reaction | 2-Iodonitrobenzene | Acrolein | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Triethylamine, Potassium carbonate |
This table outlines a proposed metal-catalyzed synthesis of this compound via the Heck reaction.
Retrosynthetic Analysis of the this compound Molecular Framework
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, readily available precursor structures. wikipedia.org This process allows for the logical design of a synthetic route. When applied to the this compound molecule, the analysis focuses on disconnecting the molecule at its most strategically important bonds, which are typically formed during the key synthetic steps.
The molecular framework of this compound is characterized by an α,β-unsaturated aldehyde system attached to a 2-nitrophenyl group. The most logical and common retrosynthetic disconnection involves breaking the carbon-carbon double bond of the acrylaldehyde moiety. This type of disconnection is characteristic of reactions that form C=C bonds, such as aldol condensations, Wittig reactions, or Knoevenagel condensations.
This disconnection yields two primary synthons:
An electrophilic synthon corresponding to 2-nitrobenzaldehyde.
A nucleophilic two-carbon synthon, which can be considered an acetaldehyde enolate equivalent.
The corresponding synthetic equivalents for these synthons are commercially available or easily synthesized starting materials. The synthetic equivalent for the first synthon is 2-nitrobenzaldehyde . For the second synthon, a suitable synthetic equivalent is acetaldehyde or, in a related condensation, acrolein .
Therefore, the primary retrosynthetic pathway can be visualized as:
Target Molecule: this compound ↓ Disconnection (C=C bond) Precursors: 2-Nitrobenzaldehyde + Acetaldehyde (or equivalent)
This analysis identifies the Knoevenagel or a similar base-catalyzed condensation reaction between 2-nitrobenzaldehyde and an appropriate two-carbon aldehyde as the most direct synthetic strategy. Further retrosynthetic analysis on the 2-nitrobenzaldehyde precursor would lead back to the nitration of benzaldehyde, a fundamental reaction in aromatic chemistry.
An alternative, though less common, synthetic pathway suggests a reaction between 2-nitrobenzoic acid and sodium periodate, which points to a different retrosynthetic disconnection strategy involving oxidative transformations. cymitquimica.com
Reactivity Profiles and Mechanistic Elucidation of 2 2 Nitrophenyl Acrylaldehyde
Electrophilic and Nucleophilic Reactivity of 2-(2-Nitrophenyl)acrylaldehyde
The electronic structure of this compound features two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon and the β-carbon of the acrylaldehyde unit. pressbooks.publibretexts.org The electron-withdrawing nature of both the aldehyde and the nitrophenyl group polarizes the conjugated system, enhancing the electrophilicity of these positions.
The conjugated system of this compound allows for two main modes of nucleophilic addition: 1,2-addition directly to the carbonyl carbon, and 1,4-conjugate addition (Michael addition) to the β-carbon. libretexts.org The preferred pathway is often determined by the nature of the nucleophile.
1,4-Conjugate Addition (Michael Addition): This is a widely utilized reaction for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org Weaker, "soft" nucleophiles typically favor 1,4-addition. pressbooks.pub This class of reactions is thermodynamically controlled and involves the addition of resonance-stabilized carbanions or other nucleophiles to the activated olefin. organic-chemistry.org Examples of nucleophiles that undergo Michael addition include malonates, nitroalkanes, β-ketoesters, amines, and thiols. pressbooks.pubwikipedia.orgorganic-chemistry.org The reaction proceeds via an enolate intermediate, which is then protonated to yield the final product. pressbooks.pub Organocatalysts, such as proline derivatives, can be employed to achieve high enantioselectivity in these additions. encyclopedia.pub
1,2-Addition: Stronger, "hard" nucleophiles, such as organolithium or Grignard reagents, tend to favor direct 1,2-addition to the carbonyl carbon. This pathway is often kinetically favored.
Reactions with Thiols: The reaction of cinnamaldehydes with thiols can be complex. While 1,4-addition is possible, studies on cinnamaldehyde (B126680) itself with dodecanethiol have shown the formation of a bis-dithioacetal, indicating a reaction at the carbonyl carbon. nih.gov This suggests that under certain conditions, the aldehyde group can be the primary site of reactivity even with soft nucleophiles. nih.gov
Table 1: Representative Nucleophilic Additions to α,β-Unsaturated Carbonyl Systems
| Nucleophile Type | Reaction Type | Product Class | Typical Conditions/Catalysts |
|---|---|---|---|
| Malonate Esters | 1,4-Addition (Michael) | γ-Dicarbonyl Compound | Base (e.g., NaOEt) |
| Amines (e.g., R₂NH) | 1,4-Addition (aza-Michael) | β-Amino Aldehyde | Often proceeds without catalyst |
| Thiols (e.g., RSH) | 1,4-Addition (thia-Michael) | β-Thioether Aldehyde | Base catalysis may be required |
| Organocuprates (R₂CuLi) | 1,4-Addition | β-Alkylated Aldehyde | Ether solvents, low temperature |
| Organolithiums (RLi) | 1,2-Addition | Allylic Alcohol | Anhydrous, inert atmosphere |
The ortho-nitro group imparts distinct reactivity to the molecule, serving as a precursor for various heterocyclic structures and other functional groups.
Reduction to Amines: The most common transformation of the nitro group is its reduction to a primary amine. This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst (Pd/C) or triethylsilane. organic-chemistry.org This reaction is highly efficient and provides a route to 2-aminocinnamaldehyde derivatives, which are valuable synthetic intermediates.
Reductive Cyclization: The proximity of the nitro group to the side chain enables intramolecular cyclization reactions under reductive conditions. For instance, the electrochemical reduction of 2-nitrocinnamaldehyde (B74183) can lead to the formation of quinoline (B57606) N-oxides. acs.org This process involves the initial reduction of the nitro group to a hydroxylamine (B1172632), which then attacks the carbonyl or a related intermediate, leading to cyclization. acs.org
Table 2: Selected Transformations of the Nitrophenyl Group in this compound and Analogs
| Reaction Type | Reagents | Product | Notes |
|---|---|---|---|
| Nitro Group Reduction | H₂, Pd/C | 2-Aminocinnamaldehyde | A common and high-yielding transformation. |
| Reductive Cyclization | Electrochemical reduction (Pt cathode) | Quinoline N-oxide | Proceeds via a hydroxylamine intermediate. acs.org |
| Oxidation of Aldehyde | Potassium permanganate (B83412) (KMnO₄) | 2-Nitrocinnamic acid | A standard aldehyde-to-carboxylic acid oxidation. wikipedia.org |
Pericyclic and Rearrangement Reactions of this compound
While the literature does not extensively detail pericyclic or rearrangement reactions specifically for this compound, its structure suggests potential for such transformations. The electron-deficient α,β-unsaturated system makes it a potential dienophile for Diels-Alder reactions with electron-rich dienes. The endo product is often kinetically favored in Diels-Alder reactions due to secondary orbital overlap, while the exo product is typically the more thermodynamically stable isomer. wikipedia.org
Photochemical and Thermal Activation of this compound Transformations
Ortho-nitroaryl compounds are known for their photochemical reactivity. The o-nitrobenzyl group is a classic photoremovable protecting group. Upon irradiation with UV light, the excited nitro group can abstract a hydrogen atom from the benzylic position (in this case, the vinylogous aldehyde side chain), leading to the formation of an aci-nitro intermediate. This species can then rearrange and cyclize, often resulting in the release of a nitroso species and modification of the side chain. While specific studies on this compound are limited, this general mechanism for related o-nitro compounds suggests a high potential for light-induced transformations.
Kinetic and Thermodynamic Investigations of this compound Reaction Pathways
The competition between 1,2- and 1,4-addition to the acrylaldehyde moiety is a classic example of kinetic versus thermodynamic control. libretexts.org
Kinetic Control: Reactions under kinetic control favor the product that is formed fastest, meaning the one with the lowest activation energy. wikipedia.orglibretexts.org For α,β-unsaturated carbonyls, 1,2-addition is often the kinetically favored pathway, especially with highly reactive nucleophiles at low temperatures.
Thermodynamic Control: Thermodynamic control is achieved when the reaction is reversible, allowing equilibrium to be established. wikipedia.org The major product will be the most stable one, which is typically the 1,4-addition product. libretexts.org Higher temperatures and longer reaction times favor thermodynamic control. wikipedia.org
The study of such pathways involves experimental determination of reaction rates under various conditions and computational modeling (e.g., DFT calculations) to map the potential energy surface of the reaction, identifying transition states and intermediates. wikipedia.org Thermodynamic properties like enthalpies of formation and sublimation can be determined experimentally using techniques such as bomb calorimetry and vapor pressure measurements, providing crucial data for understanding reaction energetics. nih.govresearchgate.netnih.gov
Table 3: Illustrative Example of Kinetic vs. Thermodynamic Control in a Diels-Alder Reaction
| Reaction Conditions | Major Product | Product Type | Relative Stability |
|---|---|---|---|
| Room Temperature | endo Isomer | Kinetic | Less Stable |
| 81 °C, long reaction time | exo Isomer | Thermodynamic | More Stable |
Data based on the reaction of cyclopentadiene (B3395910) with furan. wikipedia.org
Identification and Characterization of Intermediate Species in this compound Reactions
Elucidating the mechanisms of reactions involving this compound requires the detection and characterization of transient intermediates.
Enolate Intermediates: In Michael additions, the initial nucleophilic attack at the β-carbon generates a resonance-stabilized enolate intermediate. pressbooks.pub These species are central to the reaction pathway and their formation can be inferred through trapping experiments or observed using spectroscopic methods under specific conditions.
Iminium Intermediates: In organocatalytic Michael additions using secondary amine catalysts (like proline), the reaction proceeds through the formation of an iminium ion intermediate. organic-chemistry.orgnih.gov This intermediate activates the α,β-unsaturated system towards nucleophilic attack.
Hydroxylamine Intermediates: The reduction of the nitro group proceeds via nitroso and hydroxylamine intermediates. acs.org In the electrochemical synthesis of quinoline N-oxides from 2-nitrocinnamaldehyde, the hydroxylamine intermediate is a key species that undergoes intramolecular cyclization. acs.org Its presence can be confirmed using techniques like cyclic voltammetry, which can show the specific reduction potentials corresponding to the nitro-to-hydroxylamine step. acs.org
Characterization of these transient species often relies on a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry, which can provide structural information on trapped or stabilized intermediates.
Table 4: Common Intermediates in Reactions of this compound and Analogs
| Reaction Type | Key Intermediate Species | Common Characterization Method(s) |
|---|---|---|
| Michael Addition | Enolate | Trapping experiments, NMR spectroscopy |
| Organocatalytic Michael Addition | Iminium Cation | Mechanistic studies, computational modeling nih.gov |
| Nitro Group Reduction | N-Arylhydroxylamine | Electrochemical methods (e.g., Cyclic Voltammetry) acs.org |
| Photochemical Rearrangement | Aci-nitro species | Flash photolysis, transient absorption spectroscopy |
Strategic Applications of 2 2 Nitrophenyl Acrylaldehyde in Chemical Sciences
2-(2-Nitrophenyl)acrylaldehyde as a Key Synthetic Building Block
This compound, also known as 2-nitrocinnamaldehyde (B74183), is a versatile organic compound characterized by an α,β-unsaturated aldehyde system attached to a nitro-substituted benzene (B151609) ring. scbt.com Its molecular formula is C₉H₇NO₃. scbt.com This unique combination of functional groups—a reactive aldehyde, a Michael acceptor system, and a reducible nitro group—renders it a valuable and powerful precursor in the synthesis of a wide array of complex organic molecules. Its utility is most pronounced in the construction of heterocyclic frameworks and intricate molecular architectures.
Precursor in Heterocyclic Compound Synthesis (e.g., Quinazolines, Indoles, Triazoles)
The strategic placement of the nitro group ortho to the propenal substituent makes this compound an ideal starting material for cyclization reactions, particularly those involving reductive cyclization. This process typically involves the reduction of the nitro group to an amine, which then reacts intramolecularly with the aldehyde or a derivative thereof to form a new heterocyclic ring.
Quinazolines: The synthesis of quinazolines, a class of bicyclic heteroaromatic compounds with significant pharmacological interest, can be achieved using precursors derived from 2-nitrophenyl systems. nih.govresearchgate.net General strategies often involve the reaction of 2-nitrobenzaldehydes or related structures with a nitrogen source, followed by cyclization. nih.govorganic-chemistry.orguchile.cl For instance, a common pathway involves the initial formation of an imine from a 2-nitroaldehyde and an amine, followed by reduction of the nitro group and subsequent intramolecular cyclization to furnish the quinazoline (B50416) core. nih.gov While direct use of this compound is less commonly cited, its chemical functionalities are amenable to established quinazoline synthesis routes after initial transformations.
Indoles: The synthesis of indoles, another crucial heterocyclic motif in medicinal chemistry and natural products, frequently employs strategies starting from ortho-substituted nitroaromatics. The Reissert indole (B1671886) synthesis, for example, begins with 2-nitrotoluene, highlighting the utility of the ortho-nitroaryl moiety. derpharmachemica.com The aldehyde and alkene functionalities in this compound offer multiple reaction sites. A key synthetic approach involves the reduction of the nitro group to an amine, which can then undergo intramolecular reactions to form the indole ring. This transformation capitalizes on the proximity of the newly formed amino group to the side chain, facilitating cyclization. organic-chemistry.org
Triazoles: Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. nih.gov Their synthesis is diverse, with the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," being a prominent method. nih.govfrontiersin.org While this compound does not directly participate in this specific reaction, it can be chemically modified to generate precursors for triazole synthesis. For example, the aldehyde group can be converted into an alkyne or an azide, enabling its participation in cycloaddition reactions to form the triazole ring. cahiersmagellanes.com The synthesis of 1,5-disubstituted-1,2,3-triazoles has been reported from reactions involving organic azides and enolizable ketones, showcasing the modularity of triazole synthesis. nih.gov
Role in the Elaboration of Complex Molecular Architectures
Beyond the synthesis of fundamental heterocycles, this compound serves as a starting point for building more elaborate and functionally dense molecules, often through cascade or domino reactions. nih.gov A cascade reaction is a process involving two or more bond-forming transformations that take place sequentially in a single pot without isolating intermediates.
The compound's structure is well-suited for such reactions. For example, 2-nitrocinnamyl azide, which can be synthesized from this compound (2-nitrocinnamaldehyde) via reduction of the aldehyde to an alcohol followed by azidation, has been used in cascade cyclizations with Michael acceptors like acrylates. nih.gov This specific reaction directly generates complex, fused tetrahydro-pyrrolo-pyrazole heterocyclic systems, rapidly increasing molecular complexity from simple starting materials. nih.gov This demonstrates the compound's value in creating functionally dense bicyclic amine building blocks amenable to further diversification. nih.gov
The following table summarizes selected synthetic applications leading to heterocyclic systems.
Table 1: Synthetic Routes to Heterocycles| Target Heterocycle | General Strategy | Key Transformation of Nitro Group |
|---|---|---|
| Quinazolines | Reaction of o-nitroaldehydes with nitrogen sources | Reduction to amine, followed by intramolecular cyclization nih.govuchile.cl |
| Indoles | Cyclization of ortho-substituted nitroaromatics | Reduction to amine, facilitating intramolecular ring formation organic-chemistry.org |
| Triazoles | Modification to alkyne/azide, then cycloaddition | The nitro group is retained as a substituent on the final product |
Utilization of this compound in Polymer Chemistry
The application of this compound in polymer chemistry is an emerging area of interest. Its α,β-unsaturated system suggests potential as a monomer in polymerization reactions. The presence of the nitro group can impart specific properties to the resulting polymer, such as enhanced crosslinking density in photopolymerization processes. For instance, when incorporated into acrylate (B77674) monomers for UV-curable resins, the nitro group can enhance crosslinking, which can be measured by gel content analysis. The compound's reactivity allows for its integration into polymer backbones or as a pendant group, potentially influencing the material's thermal, optical, or electronic properties.
Contributions to Material Science and Functional Systems
In material science, this compound and its derivatives are explored for the creation of functional materials. The electronic properties conferred by the nitro group and the conjugated π-system make it a candidate for charge-transfer materials. Cyclic voltammetry studies can reveal its redox activity, which is a key parameter for applications in organic electronics. The ability to synthesize complex heterocyclic systems from this building block also opens avenues for designing novel organic semiconductors, photoactive materials, and sensor components.
Potential in Dye Chemistry and Chromophoric Systems
The molecular structure of this compound, featuring a conjugated system (phenyl ring, double bond, and carbonyl group) with a strong electron-withdrawing nitro group, is characteristic of a chromophore. Chromophores are parts of a molecule responsible for its color. The π-electron system in this molecule can absorb light in the ultraviolet-visible region. Chalcones, which share the 1,3-diarylpropenone core structure, are well-known for their optical properties and use as dyes. mdpi.com The position of the nitro substituent on the aromatic ring can directly influence the molecular coplanarity and, consequently, the electronic and optical properties of the molecule. mdpi.com Derivatives of this compound could be synthesized to tune these properties, leading to the development of new dyes and pigments for various applications.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Nitrocinnamaldehyde |
| Quinazoline |
| Indole |
| Triazole |
| 2-Nitrotoluene |
| 2-Nitrocinnamyl azide |
| Acrylate |
| Tetrahydro-pyrrolo-pyrazole |
Computational and Theoretical Investigations of 2 2 Nitrophenyl Acrylaldehyde
Electronic Structure and Molecular Geometry Calculations of 2-(2-Nitrophenyl)acrylaldehyde
The electronic structure and molecular geometry of a compound are fundamental to its chemical and physical properties. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict these characteristics with a high degree of accuracy.
Geometry optimization calculations are typically performed to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, these calculations would reveal key structural parameters.
Table 1: Predicted Molecular Geometry Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| Bond Lengths (Å) | |
| C=C (acrylaldehyde) | Data not available |
| C-C (phenyl-acrylaldehyde) | Data not available |
| C-N (nitro group) | Data not available |
| N-O (nitro group) | Data not available |
| C=O (aldehyde) | Data not available |
| **Bond Angles (°) ** | |
| C-C-C (acrylaldehyde backbone) | Data not available |
| O=C-H (aldehyde) | Data not available |
| C-C-N (phenyl-nitro) | Data not available |
| O-N-O (nitro group) | Data not available |
| **Dihedral Angles (°) ** | |
| Phenyl ring vs. Acrylaldehyde | Data not available |
| Nitro group vs. Phenyl ring | Data not available |
Note: Specific calculated values for this compound are not available in the public domain. The table structure is provided as a template for how such data would be presented.
The electronic properties are further elucidated by analyzing the distribution of electrons within the molecule. The molecular electrostatic potential (MEP) map, for instance, visualizes the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the nitro group and the aldehyde oxygen would be expected to be regions of negative potential, while the hydrogen atoms and the carbon atoms of the acrylaldehyde moiety would exhibit positive potential.
Quantum Chemical Analysis of Reactivity and Selectivity in this compound
Quantum chemical calculations provide a quantitative basis for understanding the reactivity and selectivity of molecules. Several key descriptors derived from these calculations are instrumental in this analysis.
Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability; a smaller gap generally implies higher reactivity.
Table 2: Quantum Chemical Reactivity Descriptors for this compound
| Descriptor | Definition | Predicted Value |
|---|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Data not available |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |
| Energy Gap (ΔE, eV) | ELUMO - EHOMO | Data not available |
| Ionization Potential (I, eV) | -EHOMO | Data not available |
| Electron Affinity (A, eV) | -ELUMO | Data not available |
| Global Hardness (η, eV) | (I - A) / 2 | Data not available |
| Global Softness (S, eV⁻¹) | 1 / (2η) | Data not available |
| Electronegativity (χ, eV) | (I + A) / 2 | Data not available |
| Electrophilicity Index (ω) | χ² / (2η) | Data not available |
Note: Specific calculated values for this compound are not available in the public domain. The table structure is provided as a template for how such data would be presented.
Local reactivity descriptors, such as Fukui functions and Mulliken atomic charges, provide insight into the specific atoms or functional groups within the molecule that are most likely to participate in a reaction. For this compound, these analyses would pinpoint the electrophilic and nucleophilic centers, thereby predicting the regioselectivity of various reactions. For instance, the carbon atom of the aldehyde group and the β-carbon of the acryloyl moiety are expected to be key electrophilic sites.
Prediction and Validation of Reaction Mechanisms Involving this compound
Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energy barriers associated with different reaction routes. This allows for the prediction of the most favorable reaction mechanism.
For reactions involving this compound, such as nucleophilic additions to the α,β-unsaturated system or reductions of the nitro group, computational studies can provide a step-by-step understanding of the process. For example, in a Michael addition reaction, calculations can determine whether the reaction proceeds through a concerted or a stepwise mechanism and can predict the stereochemical outcome.
Molecular Modeling of Intermolecular Interactions and Catalytic Systems with this compound
The behavior of this compound in condensed phases and its interaction with other molecules, such as catalysts or biological macromolecules, can be investigated through molecular modeling techniques. These methods can range from quantum mechanical calculations on small clusters to classical molecular dynamics simulations of larger systems.
Understanding the non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, is crucial. For instance, modeling the interaction of this compound with a catalyst's active site can reveal the key binding modes and the factors that contribute to the catalytic activity and selectivity. This information is invaluable for the rational design of new and improved catalysts.
In the context of materials science, simulations can predict how molecules of this compound pack in a crystal lattice or how they interact with surfaces. In biological systems, docking studies can predict the binding affinity and orientation of the molecule within the active site of an enzyme, providing insights into its potential biological activity.
Advanced Analytical Methodologies in 2 2 Nitrophenyl Acrylaldehyde Research
Spectroscopic Techniques for Reaction Monitoring and Mechanistic Elucidation
Spectroscopic methods are indispensable for real-time analysis of chemical reactions involving 2-(2-Nitrophenyl)acrylaldehyde, providing insights into reaction progress and the transient species that dictate the mechanistic pathway.
In situ Infrared (IR) Spectroscopy allows for the continuous monitoring of functional group transformations during the synthesis of this compound. For instance, in a Knoevenagel condensation reaction between 2-nitrobenzaldehyde and acetaldehyde, the disappearance of the aldehydic C-H stretch of the starting material and the appearance of the characteristic C=C stretching vibration of the newly formed acrylaldehyde moiety can be tracked in real-time. This provides valuable kinetic data and helps in optimizing reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and minimize byproduct formation.
UV-Vis Kinetic Studies are particularly useful for studying reactions involving chromophoric species like this compound. The extended conjugation in this molecule, involving the phenyl ring, the nitro group, and the acrylaldehyde system, results in strong absorption in the UV-visible region. By monitoring the change in absorbance at a specific wavelength corresponding to the product or a key intermediate, the reaction rate can be determined. This is instrumental in understanding the reaction order and the influence of various parameters on the reaction kinetics. For example, in the base-catalyzed condensation reaction, the formation of the colored product can be followed spectrophotometrically to elucidate the rate law and the role of the catalyst.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy plays a pivotal role in the identification of reaction intermediates. Techniques such as 2D NMR (COSY, HSQC, HMBC) are powerful tools for the structural elucidation of transient species that may not be isolable. In the synthesis of this compound, intermediates such as the aldol addition product can be detected and characterized. Furthermore, specialized NMR techniques can be employed to study the stereochemistry of the reaction, providing information on the formation of E and Z isomers.
| Spectroscopic Technique | Application in this compound Research | Information Obtained |
| In situ IR | Real-time monitoring of synthesis | Functional group transformation, reaction kinetics, optimization of reaction conditions |
| UV-Vis Spectroscopy | Kinetic studies of reactions involving the chromophoric system | Reaction rates, reaction order, mechanistic insights |
| Advanced NMR | Identification and characterization of reaction intermediates | Structure of transient species, stereochemistry of products |
Advanced Chromatographic Methods for Complex Reaction Mixture Analysis
The synthesis of this compound can often lead to complex mixtures containing the desired product, unreacted starting materials, intermediates, and various byproducts. Advanced chromatographic techniques are essential for the separation and quantification of these components.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of such reaction mixtures. Reversed-phase HPLC, with a suitable C18 column and a mobile phase gradient of water and acetonitrile or methanol, can effectively separate the components based on their polarity. The use of a diode-array detector (DAD) allows for the simultaneous monitoring of the elution profile at multiple wavelengths, aiding in the identification of individual components based on their UV-Vis spectra.
Ultra-High-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC in terms of resolution, speed, and sensitivity. The use of sub-2 µm particles in the stationary phase allows for faster separations and sharper peaks, enabling the resolution of closely related impurities that might co-elute in an HPLC separation.
Gas Chromatography (GC) , coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is another powerful tool for the analysis of volatile components in the reaction mixture. Derivatization of the aldehyde functional group may sometimes be necessary to improve its thermal stability and chromatographic behavior.
| Chromatographic Method | Application in this compound Research | Key Advantages |
| HPLC | Separation and quantification of reaction components | Robustness, versatility, quantitative accuracy |
| UPLC | High-resolution analysis of complex mixtures | Increased speed, resolution, and sensitivity |
| GC | Analysis of volatile components and byproducts | High efficiency for volatile compounds, compatibility with MS |
Mass Spectrometric Approaches for Pathway Interrogation and Product Identification
Mass spectrometry (MS) is a critical tool for the identification of products and the interrogation of reaction pathways by providing detailed information about the molecular weight and fragmentation patterns of the compounds of interest.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. As components of the reaction mixture elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its unambiguous identification by comparison with spectral libraries or through detailed interpretation of the fragmentation pattern. For this compound, characteristic fragments would likely arise from the loss of the nitro group, the aldehyde group, and cleavage of the propenal side chain.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of non-volatile and thermally labile compounds that are not amenable to GC-MS. The use of soft ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) allows for the gentle ionization of the analyte, often preserving the molecular ion and providing accurate molecular weight information. High-resolution mass spectrometry (HRMS) can further provide the elemental composition of the detected ions, greatly aiding in the identification of unknown byproducts and intermediates in the reaction pathway.
| Mass Spectrometric Technique | Application in this compound Research | Information Provided |
| GC-MS | Identification of volatile reaction products and byproducts | Molecular weight and fragmentation patterns of volatile compounds |
| LC-MS | Analysis of non-volatile and thermally labile compounds | Accurate molecular weight and elemental composition of a wide range of compounds |
| HRMS | Unambiguous identification of unknown species | High-accuracy mass measurements for elemental composition determination |
X-ray Crystallographic Analysis of this compound Derivatives
X-ray crystallography provides the most definitive structural information for crystalline compounds, including precise bond lengths, bond angles, and intermolecular interactions. While obtaining suitable single crystals of this compound itself may be challenging, the analysis of its crystalline derivatives offers invaluable insights into its molecular geometry and packing in the solid state.
By reacting this compound with other reagents to form stable, crystalline derivatives (e.g., hydrazones, oximes, or products of cycloaddition reactions), it is possible to obtain single crystals suitable for X-ray diffraction analysis. The resulting crystal structure would confirm the connectivity of the atoms and the stereochemistry of the molecule. Furthermore, it would reveal details about the conformation of the molecule, such as the dihedral angle between the phenyl ring and the acrylaldehyde moiety, and the planarity of the conjugated system. Intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing, can also be elucidated, providing a deeper understanding of the solid-state properties of these materials.
| Analytical Technique | Application | Structural Information Obtained |
| X-ray Crystallography | Analysis of crystalline derivatives | Definitive 3D molecular structure, bond lengths, bond angles, stereochemistry, intermolecular interactions |
Future Research Directions and Unexplored Avenues for 2 2 Nitrophenyl Acrylaldehyde
Emerging Synthetic Paradigms for 2-(2-Nitrophenyl)acrylaldehyde and its Analogues
The synthesis of this compound and its derivatives has traditionally relied on established condensation reactions. However, the future of its synthesis lies in the adoption of modern, more efficient, and sustainable methodologies. Emerging paradigms such as biocatalysis, continuous flow chemistry, and photoredox catalysis offer promising avenues for exploration.
Biocatalytic approaches, which utilize enzymes for chemical transformations, present an environmentally friendly alternative to traditional methods that often require harsh conditions. canberra-ip.com The enzymatic nitration of aromatic compounds and the reduction of nitro groups are rapidly developing fields. acs.orgresearchgate.net Research into enzymes capable of constructing the α,β-unsaturated aldehyde moiety or performing selective nitration could lead to highly efficient and regioselective syntheses. canberra-ip.comacs.org
Continuous flow chemistry offers significant advantages in terms of safety, scalability, and reaction control. flinders.edu.authieme-connect.de Translating the synthesis of this compound, which may involve hazardous nitration steps or exothermic condensations, into a flow process could allow for better thermal management and higher yields. researchgate.netdurham.ac.uk This technology is particularly well-suited for multi-step syntheses, potentially enabling the telescoping of reaction sequences to produce the target molecule or its analogues more efficiently. flinders.edu.aunih.gov
Photoredox catalysis, which uses visible light to initiate single-electron transfer processes, opens up new pathways for forming carbon-carbon bonds. acs.org This strategy could be explored for novel syntheses of α,β-unsaturated aldehydes or for the β-functionalization of saturated aldehyde precursors. acs.orgrsc.org The development of photoredox-catalyzed methods could provide access to a wider range of analogues with unique substitution patterns that are inaccessible through traditional means. nih.gov
| Synthetic Paradigm | Potential Advantages | Key Research Focus | Relevant Precursors/Analogues |
|---|---|---|---|
| Biocatalysis | High selectivity (regio-, stereo-), mild reaction conditions, reduced environmental impact. canberra-ip.comacs.org | Discovery and engineering of enzymes for selective nitration or C-C bond formation. | 2-Nitrotoluene, Benzaldehyde. researchgate.netchem-soc.si |
| Continuous Flow Chemistry | Enhanced safety, improved heat transfer, scalability, potential for automation and multi-step synthesis. flinders.edu.aunih.gov | Development of stable flow protocols for nitration and condensation steps; in-line purification. | 2-Nitrobenzaldehyde, Acetaldehyde. wikipedia.org |
| Photoredox Catalysis | Novel reaction pathways, mild conditions, access to unique functionalities. acs.orgacs.org | β-C–H functionalization of saturated aldehydes; radical-based synthesis of the acrylate (B77674) moiety. | Saturated aldehydes, Michael acceptors. nih.gov |
Discovery of Novel Reactivity Patterns and Mechanistic Insights
The chemical structure of this compound, featuring an o-nitrobenzyl moiety linked to an α,β-unsaturated aldehyde, suggests a rich and underexplored reactive landscape. Future research should focus on elucidating the interplay between these two functional groups and discovering novel reaction pathways.
The most prominent reactivity of the o-nitrobenzyl group is its well-documented photochemical cleavage. wikipedia.org Upon UV irradiation (typically 300–365 nm), the molecule undergoes an intramolecular rearrangement, initiated by hydrogen abstraction by the excited nitro group, to form an aci-nitro intermediate. nih.gov This subsequently rearranges to release an o-nitrosobenzaldehyde and cleave the bond to the adjacent group. nih.gov While this is known for o-nitrobenzyl esters and ethers, a detailed mechanistic study of the photolysis of this compound itself is a key area for future investigation.
Beyond its photochemistry, the conjugated system of the acrylaldehyde moiety makes it a prime candidate for a variety of transformations that have yet to be systematically explored. Its potential as a dienophile in Diels-Alder reactions or as a partner in other cycloadditions could lead to the rapid construction of complex carbocyclic and heterocyclic frameworks. Furthermore, its role in multicomponent reactions (MCRs), where three or more reactants combine in a single step, is a significant unexplored avenue that could yield diverse molecular scaffolds efficiently. tcichemicals.com
| Reaction Class | Potential Reactivity | Mechanistic Question | Potential Products |
|---|---|---|---|
| Photochemical Reactions | Cleavage of the phenyl-vinyl bond upon UV irradiation. nih.gov | What is the quantum yield and what are the precise photoproducts (e.g., o-nitrosobenzaldehyde)? nih.gov | Photocleaved fragments, potentially useful for triggered release. |
| Cycloaddition Reactions | Acts as a dienophile or dipolarophile via the C=C double bond. | How does the o-nitrophenyl group influence the stereoselectivity of the reaction? | Complex cyclic and heterocyclic structures. |
| Multicomponent Reactions (MCRs) | Serves as the aldehyde component in reactions like the Ugi or Passerini reaction. tcichemicals.com | Can the nitro and aldehyde groups both participate under specific MCR conditions? | Highly functionalized, drug-like molecules. |
| Organocatalysis | Formation of enamine or iminium intermediates for asymmetric functionalization. acs.org | Can chiral catalysts control reactions at the α- or β-positions selectively? nih.gov | Enantiomerically enriched derivatives. |
Expanding the Scope of Non-Clinical Applications in Emerging Fields
The unique photochemical properties of the o-nitrobenzyl core of this compound make it a highly attractive candidate for various non-clinical applications, particularly in materials science and chemical biology.
The primary application for o-nitrobenzyl compounds is as photocleavable (or photoremovable) protecting groups and linkers. nih.govnih.gov Light can be used as an external trigger to precisely control the cleavage of a bond in space and time. specificpolymers.com This allows this compound to be investigated as a monomer or crosslinker for creating photoresponsive polymers and hydrogels. nih.gov For instance, polymers incorporating this unit could be degraded or have their properties altered upon light exposure, making them suitable for applications like photoresists in microfabrication or as smart materials that change their surface properties. nih.govresearchgate.net
In the field of chemical sensing, the nitroaromatic group can act as an electron-accepting unit. While sensors have been developed for other nitroaromatic compounds, the specific structure of this compound could be leveraged to design novel optical or electrochemical sensors. researchgate.net Changes in its spectroscopic or electrochemical signature upon interaction with an analyte could form the basis of a detection mechanism.
Furthermore, its status as a bifunctional molecule—containing both an aldehyde and a nitro group on an aromatic ring—makes it a versatile building block for the synthesis of more complex molecules, such as pharmaceuticals and dyes. frontiersin.orgnih.gov
| Application Field | Specific Role of this compound | Underlying Chemical Property | Potential Outcome |
|---|---|---|---|
| Materials Science | Monomer or crosslinker for photodegradable polymers and hydrogels. nih.govresearchgate.net | Photocleavage of the o-nitrobenzyl moiety. | Smart coatings, photoresists for lithography, responsive biomaterials. nih.gov |
| Synthetic Chemistry | Versatile building block for heterocyclic synthesis. frontiersin.orgnih.gov | Reactivity of the aldehyde, nitro group, and alkene. | Efficient synthesis of complex organic molecules. |
| Chemical Sensing | Active component in an optical or electrochemical sensor. researchgate.net | Electron-accepting nature of the nitroaromatic system. | Sensitive and selective detection of specific analytes. mdpi.com |
| Bioconjugation | Photocleavable linker to temporarily "cage" and release biomolecules. nih.govnih.gov | Spatially and temporally controlled cleavage by light. | Probes for studying biological processes (non-therapeutic). |
Interdisciplinary Research Integrating this compound for Advanced Chemical Systems
The true potential of this compound may be realized through its integration into complex, multi-component systems where its specific properties can be harnessed for advanced functions. This requires interdisciplinary collaboration between organic chemists, materials scientists, and engineers.
One major avenue is the development of "smart" polymer materials with light-regulated functions. dntb.gov.ua By incorporating this compound into a polymer backbone or as a pendant group, materials can be designed that change their shape, solubility, or permeability in response to light. specificpolymers.com For example, it could be used as a photocleavable cross-linker in hydrogels for 3D cell culture, where light can be used to alter the mechanical properties of the gel or to release cells on demand. nih.govnih.gov Another possibility is its use in creating materials where microstructures can be written with one wavelength of light and selectively erased with another. researchgate.net
In supramolecular chemistry, the molecule could be incorporated as a guest within host molecules like cyclodextrins or specially designed molecular capsules. rsc.org Encapsulation could alter its photochemical reactivity, providing a mechanism to control when and how the photocleavage occurs. This could lead to sophisticated systems for the controlled release of other encapsulated molecules. nih.gov
Finally, the integration of this compound onto surfaces or into microfluidic devices represents another frontier. As a surface-bound molecule, its photocleavage could be used to pattern surfaces with high precision, changing their chemical functionality and controlling the adhesion of other molecules or cells. In a "lab-on-a-chip" system, it could serve as a "caged" reagent that is released at a specific point in a microchannel by a focused light source, enabling precise control over complex reaction sequences.
Q & A
Q. What are the common synthetic routes for 2-(2-Nitrophenyl)acrylaldehyde, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is synthesized via Friedel-Crafts acylation or condensation reactions. For example, Friedel-Crafts reactions using chloroacetyl chloride and AlCl₃ as a catalyst can yield intermediates like 4-fluorophenacyl chloride, which are further functionalized . Hydroxymethylation with formaldehyde under alkaline conditions is another route, though side reactions (e.g., polymerization) may require controlled pH and temperature . Key parameters affecting yield include catalyst choice (e.g., AlCl₃ vs. FeCl₃), solvent polarity, and reaction time. Purity is typically verified via HPLC or GC-MS, with yields ranging from 60–85% depending on optimization .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, nitro group at ~1520 cm⁻¹) .
- NMR : ¹H NMR reveals aromatic proton environments (δ 7.5–8.5 ppm for nitrophenyl) and aldehyde proton resonance (δ ~9.8 ppm). ¹³C NMR confirms sp² carbons and nitro group positioning .
- X-ray crystallography : Resolves molecular geometry, bond angles, and intermolecular interactions (e.g., π-π stacking in nitro-aromatic systems) .
Q. How does this compound participate in coordination chemistry, and what ligand properties does it exhibit?
- Methodological Answer : The aldehyde and nitro groups act as electron-withdrawing moieties, enabling chelation with transition metals. For example, Zn(II) complexes with this compound-derived Schiff bases show distorted trigonal bipyramidal geometries, characterized by UV-Vis (d-d transitions at ~450 nm) and ESI-MS . Reactivity varies with counterions (Cl⁻, Br⁻, N₃⁻), influencing stability and catalytic activity .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound derivatives for high-throughput medicinal screening?
- Methodological Answer :
- Parallel synthesis : Use automated liquid handlers to vary substituents (e.g., electron-donating/-withdrawing groups) on the acrylaldehyde backbone.
- Microwave-assisted reactions : Reduce reaction times (e.g., from 24 h to 2 h) while maintaining yields >80% .
- SPE purification : Solid-phase extraction with C18 columns removes unreacted nitroaromatic precursors, ensuring >95% purity for biological assays .
Q. What experimental strategies resolve contradictions in reported solubility and stability data for this compound?
- Methodological Answer : Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from impurities or hydration states. Strategies include:
- DSC analysis : Determine phase transitions and decomposition temperatures (e.g., melting point ~255–257°C for pure samples) .
- Karl Fischer titration : Quantify water content in solvent systems to assess hydration effects.
- Replicate studies : Compare results across labs using standardized solvents (e.g., DMSO-d₆ for NMR) .
Q. What mechanistic insights explain the biological activity of this compound derivatives in enzyme inhibition?
- Methodological Answer :
- Molecular docking : Simulate interactions with target enzymes (e.g., tyrosine kinases), identifying key binding residues (e.g., hydrogen bonds with nitro groups) .
- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates. For example, derivatives inhibit β-galactosidase with IC₅₀ = 12–45 μM, depending on substituent electronegativity .
- SAR studies : Correlate nitro group positioning (ortho vs. para) with activity; ortho-substituted derivatives show enhanced steric effects in active sites .
Q. How can this compound be integrated into materials science applications, such as photoactive polymers?
- Methodological Answer :
- Photopolymerization : Incorporate into acrylate monomers for UV-curable resins. The nitro group enhances crosslinking density, measured via gel content (>90% at 365 nm irradiation) .
- Electrochemical analysis : Cyclic voltammetry reveals redox activity (E₁/₂ = −0.75 V vs. Ag/AgCl), suitable for charge-transfer materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
